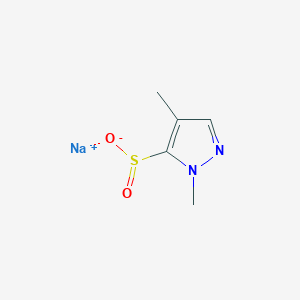
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfinate group. This compound is part of the broader class of sulfur-containing pyrazoles, which have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a sulfinating agent. One common method includes the use of sodium sulfite in the presence of an oxidizing agent to introduce the sulfinate group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity standards. These methods often incorporate advanced catalytic systems and optimized reaction conditions to enhance the overall efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates, which are valuable intermediates in organic synthesis.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols or sulfides.
Substitution: The pyrazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions include sulfonates, thiols, and substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form diverse chemical bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives’ ability to interact with specific enzymes and receptors is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate can be compared with other similar compounds, such as:
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate: This compound has a similar structure but differs in the position of the methyl and sulfinate groups, leading to variations in its chemical reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-sulfinate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and versatility in various applications .
Eigenschaften
Molekularformel |
C5H7N2NaO2S |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
sodium;2,4-dimethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-3-6-7(2)5(4)10(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VAZOBQPLWHPFED-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(N(N=C1)C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


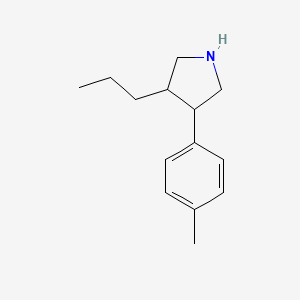
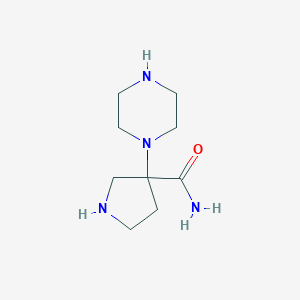
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
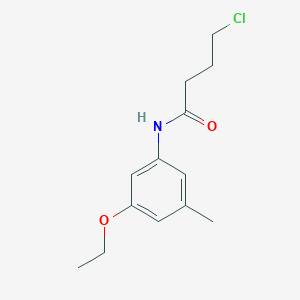
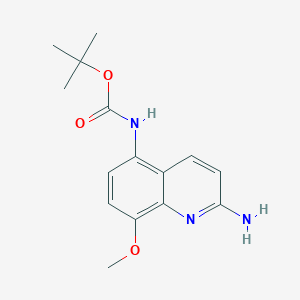

![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
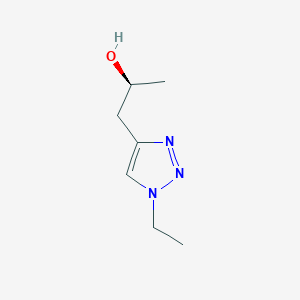
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

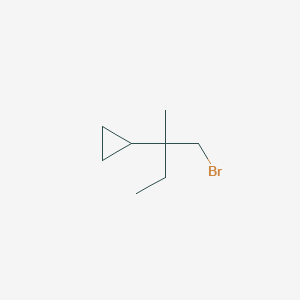
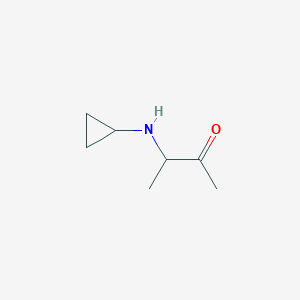
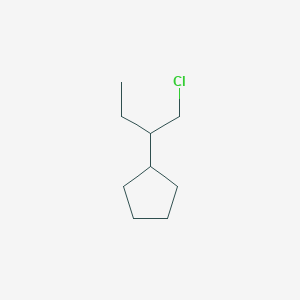
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
